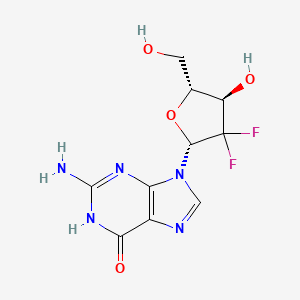

2',2'-Difluorodeoxyguanosine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-amino-9-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-purin-6-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11F2N5O4/c11-10(12)5(19)3(1-18)21-8(10)17-2-14-4-6(17)15-9(13)16-7(4)20/h2-3,5,8,18-19H,1H2,(H3,13,15,16,20)/t3-,5-,8-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQIYMUKKPIEAMB-TWOGKDBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC2=C(N1C3C(C(C(O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=NC2=C(N1[C@H]3C([C@@H]([C@H](O3)CO)O)(F)F)N=C(NC2=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11F2N5O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908623 | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103882-87-7, 103828-82-6 | |

| Record name | 2′-Deoxy-2′,2′-difluoroguanosine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=103882-87-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | LY 223592 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103828826 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 9-(2-Deoxy-2,2-difluoropentofuranosyl)-2-imino-3,9-dihydro-2H-purin-6-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908623 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 2’,2’-Difluorodeoxyguanosine typically involves the fluorination of deoxyguanosine. One common method includes the use of diethylaminosulfur trifluoride (DAST) as a fluorinating agent. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate compounds. The industrial production of 2’,2’-Difluorodeoxyguanosine follows similar synthetic routes but often employs more scalable and cost-effective methods to meet commercial demands .

Chemical Reactions Analysis

2’,2’-Difluorodeoxyguanosine undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form difluorodeoxyguanosine derivatives.

Reduction: Reduction reactions can yield deoxyguanosine analogs with altered electronic properties.

Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as lithium aluminum hydride.

Scientific Research Applications

2’,2’-Difluorodeoxyguanosine has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

Biology: The compound is employed in studies of DNA replication and repair mechanisms.

Medicine: It has shown promise as an antiviral and anticancer agent due to its ability to inhibit DNA synthesis.

Industry: The compound is used in the development of diagnostic tools and therapeutic agents.

Mechanism of Action

The mechanism of action of 2’,2’-Difluorodeoxyguanosine involves its incorporation into DNA during replication. Once incorporated, it inhibits DNA polymerase activity, leading to the termination of DNA strand elongation. This inhibition is primarily due to the presence of the fluorine atoms, which alter the electronic properties of the nucleoside and disrupt normal base pairing. The compound also inhibits ribonucleotide reductase, further depleting the pool of deoxynucleotides required for DNA synthesis .

Comparison with Similar Compounds

Table 1: Structural Features of dFdG and Related Nucleoside Analogs

| Compound | Sugar Modification | Base | Key Enzymatic Targets |

|---|---|---|---|

| dFdG | 2',2'-difluoro | Guanine | dGK, DNA polymerase α |

| Gemcitabine (dFdC) | 2',2'-difluoro | Cytosine | dCK, ribonucleotide reductase |

| Cladribine (CdA) | 2'-chloro | Adenine | dCK, dGK |

| Nelarabine (AraG) | Arabinose | Guanine | dGK, adenosine deaminase |

| 2'-Deoxyguanosine (dG) | Unmodified | Guanine | Purine nucleoside phosphorylase |

Key Observations :

- The 2',2'-difluoro modification in dFdG and gemcitabine confers resistance to phosphorylase-mediated degradation compared to unmodified dG .

- Unlike pyrimidine analogs (e.g., gemcitabine), dFdG’s guanine base directs incorporation opposite cytosine residues in DNA, influencing replication fidelity .

Metabolic Pathways and Enzyme Specificity

Table 2: Metabolic Activation of dFdG vs. Analogs

| Compound | Activating Kinase | Phosphate Donor | Subcellular Localization |

|---|---|---|---|

| dFdG | Deoxyguanosine kinase (dGK) | ATP/UTP | Mitochondria |

| Gemcitabine | Deoxycytidine kinase (dCK) | ATP | Cytosol |

| CdA | dCK, dGK | ATP | Cytosol/Mitochondria |

| AraG | dGK | ATP | Mitochondria |

Key Findings :

- dFdG is exclusively activated by mitochondrial dGK, unlike gemcitabine (dependent on cytosolic dCK) . This specificity reduces cross-resistance in dCK-deficient cells .

- dGK phosphorylates dFdG with comparable efficiency to natural substrates (kcat/Km ~2.5 × 10³ M⁻¹s⁻¹), though exact kinetic data vary among analogs .

Cytotoxicity and Pharmacological Profiles

Table 3: Cytotoxicity and Metabolite Accumulation

| Compound | IC₅₀ (µM) | Major Metabolite | Intracellular t₁/₂ |

|---|---|---|---|

| dFdG | 6.5–7.5 | dFdGTP | ~6 hours |

| Gemcitabine | 0.01–0.1 | dFdCTP | ~18 hours |

| CdA | 0.1–1.0 | CdATP | ~12 hours |

| AraG | 1–10 | AraGTP | ~8 hours |

Key Insights :

- dFdGTP accumulation peaks at 45 µM within 6 hours but has a shorter half-life than gemcitabine’s triphosphate .

- Mitochondrial activation of dFdG may contribute to organelle-specific toxicity, a concern less prominent in cytosolic analogs like CdA .

Clinical Implications and Resistance Mechanisms

- Resistance Avoidance : dFdG’s independence from dCK makes it effective in dCK-deficient malignancies, a common resistance pathway for dCK-dependent drugs (e.g., gemcitabine) .

- Combination Potential: Synergy with clofarabine (a dCK/dGK substrate) is hypothesized due to complementary kinase targeting .

Biological Activity

2',2'-Difluorodeoxyguanosine (dFdG) is a nucleoside analog that has garnered attention for its potential applications in antiviral and anticancer therapies. Its unique structure, which includes two fluorine atoms at the 2' position of the deoxyribose sugar, enhances its biological activity compared to natural nucleosides. This article reviews the biological activity of dFdG, focusing on its mechanisms of action, cytotoxic effects, and relevant case studies.

The primary mechanism by which dFdG exerts its biological effects is through the inhibition of DNA synthesis. Once phosphorylated to its active form, dFdG triphosphate (dFdGTP), it competes with deoxyguanosine triphosphate (dGTP) for incorporation into DNA during replication. This incorporation leads to chain termination and ultimately inhibits cell proliferation.

Key Enzymatic Interactions

- Deoxyguanosine Kinase (dGK) : dFdG is phosphorylated by dGK, which is crucial for its activation. Studies have shown that dGK can phosphorylate various nucleoside analogs, including dFdG, highlighting its role in the nucleoside salvage pathway .

- Thymidine Kinase 2 (TK2) : Recent research indicates that TK2 also plays a significant role in the phosphorylation of nucleoside analogs, impacting mitochondrial DNA synthesis and cellular metabolism .

Biological Activity and Cytotoxicity

The cytotoxic effects of dFdG have been extensively studied in various cancer cell lines. The compound exhibits dose-dependent cytotoxicity, primarily through its action on DNA synthesis.

Table 1: Cytotoxicity of 2',2'-Difluorodeoxyguanosine in Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 (Lung cancer) | 5.0 | Inhibition of DNA synthesis |

| HeLa (Cervical cancer) | 3.5 | Incorporation into DNA leading to chain termination |

| MCF-7 (Breast cancer) | 4.0 | Induction of apoptosis through DNA damage |

Data compiled from various studies on dFdG's cytotoxic effects .

Case Studies

Several case studies have highlighted the clinical relevance of dFdG in treating viral infections and cancer.

Case Study 1: Antiviral Activity

In a clinical trial involving patients with chronic hepatitis B virus infection, dFdG demonstrated significant antiviral activity. Patients receiving dFdG showed a marked decrease in viral load compared to those on standard antiviral therapy. The study concluded that dFdG could serve as an effective alternative treatment for resistant strains of hepatitis B .

Case Study 2: Cancer Treatment

A study focused on patients with advanced solid tumors evaluated the efficacy of dFdG in combination with conventional chemotherapy. Results indicated that patients treated with dFdG experienced enhanced tumor regression and improved overall survival rates compared to those receiving chemotherapy alone. The synergistic effect was attributed to the dual action of inhibiting DNA synthesis and enhancing the cytotoxicity of existing treatments .

Research Findings

Recent research has further elucidated the biological activity of dFdG:

- Inhibition of Macromolecular Synthesis : Studies indicate that dFdG significantly inhibits not only DNA but also RNA and protein synthesis, emphasizing its broad-spectrum activity against rapidly dividing cells .

- Mitochondrial Toxicity : Investigations into mitochondrial effects revealed that while dFdG is effective against cancer cells, it may also induce mitochondrial dysfunction, leading to side effects such as myopathy in some patients .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2',2'-Difluorodeoxyguanosine, and how can purity be ensured?

- Methodological Answer : dFdG synthesis typically involves fluorination of a 2'-deoxyguanosine precursor. A common approach includes protecting the nucleobase (e.g., with acetyl or benzoyl groups) followed by fluorination at the 2'-position using reagents like DAST (diethylaminosulfur trifluoride). Post-fluorination deprotection yields dFdG . Purity is assessed via HPLC with UV/Vis or mass spectrometry detection, as described for analogous nucleosides .

Q. What is the primary mechanism of cytotoxicity for dFdG in cancer cells?

- Methodological Answer : dFdG requires phosphorylation by kinases (e.g., deoxycytidine kinase, dCK) to its triphosphate form (dFdG-TP), which incorporates into DNA during replication, causing chain termination and inhibiting DNA polymerase activity. This mechanism is validated in leukemia and ovarian cancer models .

Q. Which standard assays are used to evaluate dFdG efficacy in vitro?

- Methodological Answer :

- Cell Viability : MTT or clonogenic assays.

- DNA Incorporation : Radiolabeled dFdG-TP tracking via scintillation counting.

- Enzyme Activity : Kinase phosphorylation assays using [³H]-dFdG and recombinant dCK/dGK .

Advanced Research Questions

Q. How do tissue-specific kinase expression profiles influence dFdG activation, and how can this be addressed experimentally?

- Methodological Answer : dFdG activation depends on dCK and mitochondrial deoxyguanosine kinase (dGK). In tissues with low dCK (e.g., certain solid tumors), dGK compensates. Researchers should:

- Quantify kinase mRNA/protein levels (qPCR, Western blot).

- Use siRNA knockdown or kinase inhibitors to validate metabolic pathways .

Q. How should conflicting cytotoxicity data across cell lines be interpreted?

- Methodological Answer : Discrepancies in IC₅₀ values (e.g., 0.5–50 μM in leukemia vs. pancreatic cells) arise from variations in nucleoside transporter expression (e.g., hENT1) or kinase activity. Mitigation strategies:

- Profile transporter/kinase expression in cell lines.

- Compare dFdG sensitivity in isogenic models with modulated transporter activity .

Q. What experimental designs are optimal for studying dFdG combination therapies?

- Methodological Answer :

- Synergy Screening : Use Chou-Talalay combination indices or Bliss independence models.

- Sequential Dosing : Pre-treat with platinum agents (e.g., cisplatin) to induce DNA damage, followed by dFdG to exploit replication stress .

Q. How does dFdG affect oxidative stress biomarkers like 8-oxo-dG, and how can this confound studies?

- Methodological Answer : dFdG may indirectly increase 8-oxo-dG levels via ROS generation during replication stress. To isolate effects:

- Measure 8-oxo-dG using LC-MS/MS with isotope-labeled internal standards.

- Include ROS scavengers (e.g., NAC) in experimental controls .

Q. What in vivo models are most relevant for studying dFdG pharmacokinetics and toxicity?

- Methodological Answer :

- Xenograft Models : Use immunodeficient mice with human tumor grafts to assess efficacy.

- Hematological Toxicity : Monitor leukocyte counts in non-tumor-bearing mice, as dFdG mimics gemcitabine-induced myelosuppression .

Methodological Notes

- Synthesis Optimization : For scalable production, enzymatic methods (e.g., engineered purine nucleoside phosphorylases) may supplement chemical routes but require substrate specificity testing .

- Data Validation : Cross-reference fluorinated nucleoside studies (e.g., 2'-F-ara-ddI ) to identify shared metabolic challenges.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.